Ethanaminium, 2-(((dimethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride
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Overview
Description
Ethanaminium, 2-(((dimethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride is a quaternary ammonium compound. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a quaternary ammonium center and a carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanaminium, 2-(((dimethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride typically involves the reaction of dimethylamine with ethylene oxide to form dimethylaminoethanol. This intermediate is then reacted with trimethylamine and phosgene to produce the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Ethanaminium, 2-(((dimethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to form amines and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as hydroxide ions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Produces substituted ammonium compounds.
Oxidation: Forms oxides or hydroxyl derivatives.
Reduction: Produces amines.
Hydrolysis: Results in the formation of amines and carbon dioxide.
Scientific Research Applications
Ethanaminium, 2-(((dimethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cellular processes and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Mechanism of Action
The mechanism of action of ethanaminium, 2-(((dimethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride involves its interaction with cellular membranes and proteins. The quaternary ammonium group interacts with negatively charged sites on cell membranes, leading to disruption of membrane integrity. This results in the leakage of cellular contents and eventual cell death. The carbamate group can also inhibit enzymes by carbamylation of active sites .
Comparison with Similar Compounds
Similar Compounds
Dimethylaminoethanol: Shares the dimethylamino group but lacks the quaternary ammonium center.
Trimethylamine: Contains the trimethylammonium group but lacks the carbamate functionality.
Choline Chloride: Similar quaternary ammonium structure but with a hydroxyl group instead of a carbamate group.
Uniqueness
Ethanaminium, 2-(((dimethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride is unique due to its combination of a quaternary ammonium center and a carbamate group. This dual functionality imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Properties
CAS No. |
14721-77-8 |
---|---|
Molecular Formula |
C8H19ClN2O2 |
Molecular Weight |
210.70 g/mol |
IUPAC Name |
2-(dimethylcarbamoyloxy)ethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C8H19N2O2.ClH/c1-9(2)8(11)12-7-6-10(3,4)5;/h6-7H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
SZUIEUUMVHJAOU-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C(=O)OCC[N+](C)(C)C.[Cl-] |
Related CAS |
14721-70-1 (Parent) |
Origin of Product |
United States |
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